4-Methyl-1H-indole-1-carbonitrile
Description
4-Methyl-1H-indole-1-carbonitrile is a substituted indole derivative characterized by a methyl group at the 4-position and a cyano group (-CN) at the 1-position of the indole ring. The molecular formula is inferred as C${10}$H$8$N$_2$, consistent with closely related compounds such as 4-Methyl-1H-indole-2-carbonitrile (CAS: 1541530-91-9) and 1-Methyl-1H-indole-4-carbonitrile (CAS: 628711-58-0), both sharing the same molecular weight of 156.18 g/mol .
Indole carbonitriles are critical intermediates in pharmaceuticals and organic synthesis due to their electronic versatility and ability to participate in diverse reactions. The 1-carbonitrile substitution in this compound likely influences its reactivity, particularly in nucleophilic additions or cyclization reactions.
Properties
Molecular Formula |
C10H8N2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
4-methylindole-1-carbonitrile |
InChI |
InChI=1S/C10H8N2/c1-8-3-2-4-10-9(8)5-6-12(10)7-11/h2-6H,1H3 |
InChI Key |
RSTDDGBMHDPVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-indole-1-carbonitrile typically involves the reaction of 4-methylindole with cyanogen bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-indole-1-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles like halogens (Cl2, Br2) and sulfonyl chlorides (RSO2Cl) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, amines, and other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
4-Methyl-1H-indole-1-carbonitrile has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets, making it a candidate for the development of various therapeutic agents.
Anticancer Activity
Recent studies have highlighted the compound's potential in anticancer therapy. For instance, derivatives of this compound have shown promising results against different cancer cell lines. A study demonstrated that certain synthesized derivatives exhibited high activity against A549 lung adenocarcinoma cells, indicating their potential as anticancer agents .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 | 0.55 | |
| Compound B | MLL-AF9 | 0.18 | |
| Compound C | HeLa | 0.93 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Several derivatives have been synthesized and tested against various bacterial strains, showing significant antibacterial activity. The evaluation included both Gram-positive and Gram-negative bacteria, with some compounds exhibiting notable efficacy .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 15 | |
| Compound E | Escherichia coli | 12 | |
| Compound F | Pseudomonas aeruginosa | 10 |
Organic Synthesis Applications
In addition to its pharmaceutical potential, this compound serves as a valuable building block in organic synthesis.
Synthesis of Heterocyclic Compounds
The compound is utilized in multicomponent reactions for synthesizing various heterocycles, which are essential in many chemical applications. For example, it has been used in the synthesis of indole derivatives through one-pot reactions, demonstrating high yields and selectivity .
Table 3: Synthetic Applications of this compound
| Reaction Type | Product | Yield (%) | Reference |
|---|---|---|---|
| One-pot condensation | Indole-based heterocycles | 80-93 | |
| Multicomponent reaction | Tetra-arylimidazoles | 75 | |
| Cyclization reaction | Indole derivatives | 86-96 |
Case Studies and Research Findings
Several case studies have been conducted to evaluate the effectiveness and versatility of this compound in various applications.
Case Study: Anticancer Activity
A notable case study involved synthesizing a series of derivatives based on the compound and testing their effects on cancer cell proliferation. The results indicated that modifications to the indole structure significantly enhanced anticancer activity, particularly against MLL leukemia cells .
Case Study: Antimicrobial Efficacy
Another case study focused on evaluating the antimicrobial properties of synthesized derivatives against clinical isolates. The findings revealed that certain derivatives exhibited potent activity against resistant bacterial strains, suggesting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Methyl-1H-indole-1-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs in the Benzo[g]indole Family
Several benzo[g]indole-4-carbonitriles (e.g., compounds 11a , 11b , 11c ) from demonstrate how substituents affect physical and chemical properties:
| Compound | Substituents | Melting Point (°C) | Yield (%) | Key Features |
|---|---|---|---|---|
| 11a | 3-(4-Fluorophenyl), 5-hydroxy | 250–252 | 50 | High melting point, halogenated aryl |
| 11b | 3-Acetyl, 7-methoxy, 5-hydroxy | 188–190 | 52 | Electron-withdrawing acetyl group |
| 11c | 3-Carboethoxy, 5-hydroxy | 218–220 | 59 | Ester functionality enhances polarity |
Key Observations :
- Electron-withdrawing groups (e.g., acetyl, carboethoxy) reduce melting points compared to halogenated derivatives like 11a .
- The 4-carbonitrile position in these compounds stabilizes the aromatic system, enhancing crystallinity and facilitating X-ray structural confirmation .
Positional Isomers of Indole Carbonitriles
Substitution patterns significantly alter properties:
Key Observations :
- The 1-carbonitrile group in the target compound may increase electrophilicity at the 1-position compared to 2- or 5-substituted isomers.
- Hazard profiles vary with substitution; 2-carbonitrile derivatives pose higher risks (e.g., skin/eye irritation) .
Functionalized Indole Carbonitriles
7-Amino-4-Methyl-1H-Indole-3-Carbonitrile (CAS: 289483-87-0)
- Molecular Weight : 171.2 g/mol (vs. 156.18 for the target compound).
- Key Features: Amino group at the 7-position enhances solubility in acidic media. Predicted boiling point: 441.2°C, higher due to hydrogen bonding from the -NH$_2$ group .
5-(4-Methoxyphenyl)-1H-indole-6-carbonitrile (CAS: 1467060-59-8)
Chromene and Spiroindoline Carbonitriles
and –9 highlight non-indole carbonitriles with comparable functional groups:
- Compound 1E (chromene carbonitrile): Melting point 223–227°C, similar to benzo[g]indoles.
- Spiroindoline-carbonitrile derivatives : X-ray studies confirm rigid spiro structures, suggesting that steric effects from methyl groups in the target compound could influence molecular packing .
Biological Activity
4-Methyl-1H-indole-1-carbonitrile is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Overview of this compound
Chemical Structure and Properties:
- Molecular Formula: C10H8N2
- Molecular Weight: 160.18 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CC1=CNC2=C1C(=C(C=C2)C#N)C
This compound belongs to the indole family, which is known for its wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of indole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action: The compound may induce apoptosis in cancer cells by modulating key signaling pathways. For instance, it can inhibit anti-apoptotic proteins and activate pro-apoptotic factors, leading to cell cycle arrest and subsequent cell death .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
Study on Anticancer Effects
A recent study evaluated the cytotoxic effects of various indole derivatives on human cancer cell lines. This compound was tested against several types of cancer cells, showing an IC50 value of approximately 15 µM against A549 (lung cancer) cells. This suggests moderate potency compared to standard chemotherapeutic agents .
| Cell Line | IC50 (µM) | Control (5-FU IC50) |
|---|---|---|
| A549 | 15 | 12 |
| HCT116 | 18 | 10 |
| MCF7 | 20 | 11 |
Antimicrobial Activity Study
In another investigation, the compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This positions it as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. Substituents at specific positions on the indole ring can enhance or diminish its biological effects. For example, the introduction of electron-withdrawing groups at the 2 or 3 positions has been shown to increase anticancer activity due to improved binding affinity to target proteins involved in cell proliferation .
Q & A
Basic: What established synthetic routes exist for 4-Methyl-1H-indole-1-carbonitrile, and how do reaction conditions influence yield?
Answer:
The synthesis of this compound can leverage methodologies adapted from structurally similar indole derivatives. Key steps include Sonogashira coupling for aryl-alkyne bond formation and CuI-mediated cyclization for indole ring closure . For example, in 4-Methoxy-1H-indole-3-carbonitrile synthesis, Sonogashira coupling between a halogenated precursor and an alkyne is followed by cyclization under CuI catalysis. Reaction parameters such as temperature (80–120°C), solvent choice (DMF or THF), and catalyst loading (5–10 mol% CuI) critically impact yield and purity. Optimization of these conditions minimizes side reactions like premature cyano-group hydrolysis .
Advanced: How can researchers mitigate by-product formation during CuI-mediated indole cyclization in this compound synthesis?
Answer:
By-product formation during CuI-mediated cyclization often arises from competing pathways, such as incomplete cyclization or oxidation. Strategies include:
- Stoichiometric control : Limiting excess reagents (e.g., alkynes) to prevent undesired coupling.
- Inert atmosphere : Using nitrogen/argon to suppress oxidation of intermediates.
- Additives : Introducing ligands like 1,10-phenanthroline to stabilize Cu(I) and enhance catalytic efficiency .
- Real-time monitoring : Employing LC-MS or TLC to track reaction progress and terminate at optimal conversion .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?
Answer:
Critical techniques include:
- IR spectroscopy : Identify the nitrile group (sharp peak near 2,204 cm⁻¹) and indole N-H stretches (3,300–3,500 cm⁻¹) .
- LC-MS : Confirm molecular weight (e.g., [M]⁻ ion at m/z 172.18 for analogous compounds) and detect impurities .
- ¹H/¹³C NMR : Assign methyl group signals (~δ 2.5 ppm for ¹H; δ 20–25 ppm for ¹³C) and aromatic protons (δ 6.5–8.0 ppm) .
Advanced: How can crystallographic refinement challenges (e.g., twinning, disorder) in this compound be resolved using SHELX software?
Answer:
SHELXL is widely used for refining crystal structures despite challenges like twinning or high thermal motion:
- Twinning : Use the
TWINcommand with a BASF parameter to model twin domains. For high-resolution data,HKLF 5format supports multi-component refinement . - Disorder : Apply
PARTandAFIXcommands to split disordered atoms and constrain geometry. - Validation : Cross-check with PLATON or CCDC tools to ensure geometric plausibility .
Advanced: How do substituent positions on the indole ring influence the biological activity of this compound derivatives?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:
- Hydrophobic substituents (e.g., methyl at position 4) enhance binding to hydrophobic pockets in target proteins, improving potency .
- Electron-withdrawing groups (e.g., cyano) at position 1 increase metabolic stability but may reduce solubility .
- Ring modifications : Introducing hydrophilic groups (e.g., hydroxyl) in solvent-exposed regions improves selectivity by reducing off-target interactions .
Advanced: How should researchers address contradictory bioactivity data in studies of this compound analogs?
Answer:
Contradictions often stem from assay variability or unaccounted structural factors. Methodological solutions include:
- Dose-response validation : Replicate assays across multiple concentrations to confirm IC₅₀ trends.
- Co-crystallization studies : Resolve binding modes using X-ray crystallography to clarify mechanistic discrepancies .
- Computational modeling : Apply molecular dynamics to assess how minor structural variations (e.g., tautomerism) affect activity predictions .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Answer:
Key precautions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
